![molecular formula C20H17ClN2O5S2 B5524002 4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5524002.png)

4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

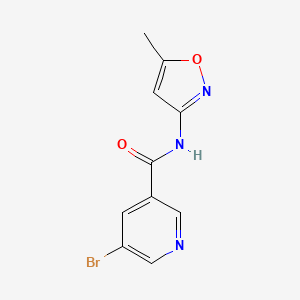

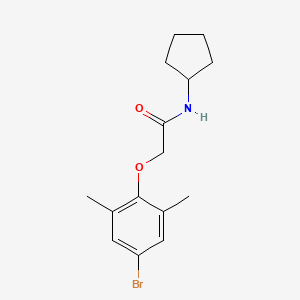

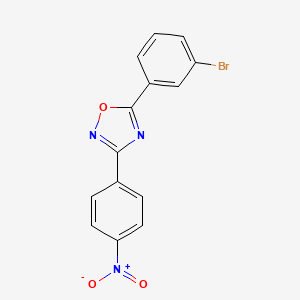

4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate is a useful research compound. Its molecular formula is C20H17ClN2O5S2 and its molecular weight is 464.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 464.0267417 g/mol and the complexity rating of the compound is 767. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Molecular Structure and Conformation Studies

Research has focused on understanding the molecular structures and conformations of similar sulfonamide and sulfone compounds through techniques like X-ray crystallography and density functional theory. For example, Wolf (2001) explored the crystal and molecular structures of novel β-ketosulfones, revealing how intramolecular forces like resonance-assisted hydrogen bonds influence their conformations. This type of research is crucial for designing compounds with desired chemical and physical properties (Wolf, 2001).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of sulfonamide-derived compounds and their metal complexes have been extensively studied. For instance, Chohan and Shad (2011) synthesized new ligands and their transition metal complexes, characterizing them through various techniques. These compounds demonstrated moderate to significant antibacterial and antifungal activities, highlighting their potential in medicinal chemistry and as agrochemicals (Chohan & Shad, 2011).

Photochemical Behavior and Photoacid Generation

The photochemical behavior of N-oxysuccinimidoarylsulfonate photoacid generators (PAGs) has been analyzed to understand their reaction mechanisms and efficiency in photoacid generation. Ortica et al. (2001) studied the formation of arylsulfonyl radicals and their desulfonylation upon photoexcitation, which is relevant for applications in photoresist materials for lithography (Ortica, Coenjarts, Scaiano, Liu, Pohlers, & Cameron, 2001).

Biological Evaluation and Drug Development

Sulfonamide and sulfone compounds have been evaluated for their biological activities, including as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrases. These studies are fundamental in the development of new drugs for treating diseases. Bilginer et al. (2020) designed and synthesized a series of sulfonamides, showing their potential as enzyme inhibitors. This research contributes to the pharmacological application of sulfonamide derivatives (Bilginer, Gul, Anıl, Demir, & Gulcin, 2020).

Hydrolysis Mechanisms and Environmental Degradation

Studies have also investigated the hydrolysis mechanisms and environmental degradation pathways of sulfonylurea herbicides, providing insights into the environmental impact and stability of these compounds. Braschi et al. (1997) studied the hydrolysis of triasulfuron, identifying primary degradation pathways and metabolites. This research is vital for understanding the environmental fate of sulfone-based herbicides (Braschi, Calamai, Cremonini, Fusi, Gessa, Pantani, & Pusino, 1997).

Propiedades

IUPAC Name |

[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O5S2/c1-15-2-10-19(11-3-15)29(24,25)23-22-14-16-4-8-18(9-5-16)28-30(26,27)20-12-6-17(21)7-13-20/h2-14,23H,1H3/b22-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSXKUGDBLNLAR-HYARGMPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1(2H)-phthalazinone](/img/structure/B5523931.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523939.png)

![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5523957.png)

![3-[3-oxo-5-(2-oxopropyl)-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B5523962.png)

![3-(4-methoxyphenyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5523969.png)

![N'-(3,4-dimethoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5523971.png)

![(3aR*,9bR*)-2-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5523976.png)

![7-allyl-6-(2-chlorophenyl)-2-(thiomorpholin-4-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5523987.png)